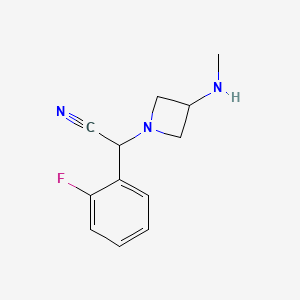
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with bromophenyl and chlorotrifluoromethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Acylation: The acetamide moiety is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Substitution with Chlorotrifluoromethylphenyl Group: This step involves nucleophilic aromatic substitution, where the chlorotrifluoromethylphenyl group is introduced using appropriate nucleophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and pyridazinone moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
In medicinal chemistry, 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of halogenated aromatic rings and the pyridazinone core can facilitate binding through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
- 2-(3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide stands out due to the specific combination of bromophenyl and chlorotrifluoromethylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
特性
分子式 |
C19H12BrClF3N3O2 |
|---|---|
分子量 |
486.7 g/mol |
IUPAC名 |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H12BrClF3N3O2/c20-13-3-1-2-11(8-13)15-6-7-18(29)27(26-15)10-17(28)25-16-9-12(19(22,23)24)4-5-14(16)21/h1-9H,10H2,(H,25,28) |
InChIキー |
AGESILFYYQTUCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[(2E)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B14867902.png)
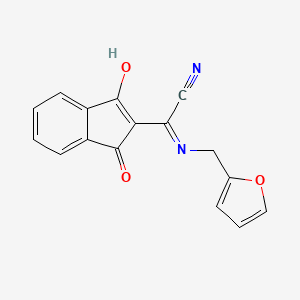
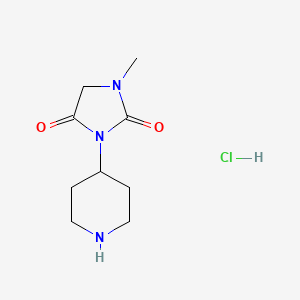
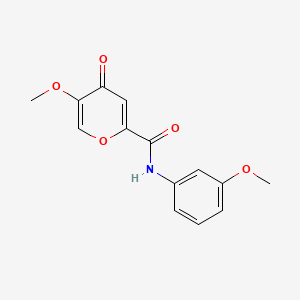


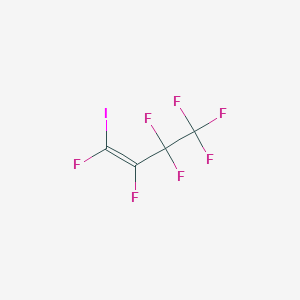



![1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14867949.png)

